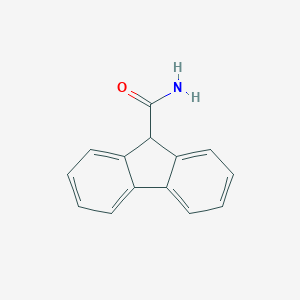

9H-fluorene-9-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLCQSAJFUXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322889 | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-95-6 | |

| Record name | Fluorene-9-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9h Fluorene 9 Carboxamide

Direct Synthetic Routes to 9H-Fluorene-9-carboxamide

The synthesis of this compound can be achieved through various chemical pathways, primarily involving the functionalization of a pre-existing fluorene (B118485) framework.

Amidation Processes Utilizing Fluorene-9-carboxylic Acid Precursors

A primary and widely utilized method for the synthesis of this compound is the amidation of 9H-fluorene-9-carboxylic acid. alfa-chemical.com This process typically involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which is then reacted with an amine.

One common approach involves the use of a chlorinating agent like oxalyl chloride to form 9H-fluorene-9-carbonyl chloride. This acid chloride is subsequently treated with an appropriate amine source, such as 2,2,2-trifluoroethylamine (B1214592) hydrochloride in the presence of a base like triethylamine, to yield the corresponding N-substituted this compound. google.com Another strategy for amidation involves the use of coupling agents. For instance, 9H-fluorene-9-carboxylic acid can be reacted with an amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and hydroxybenzotriazole (B1436442) (HOBt). uj.edu.pl

Table 1: Reagents for Amidation of 9H-Fluorene-9-carboxylic Acid

| Reagent Type | Specific Reagent | Role in Reaction |

| Chlorinating Agent | Oxalyl Chloride | Converts carboxylic acid to acid chloride |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Coupling Agent | EDC, HOBt, DMAP | Facilitates direct amide bond formation |

Alternative Synthetic Pathways from Fluorene Derivatives

Alternative synthetic routes to this compound often start from fluorene itself. One such method involves the reaction of fluorene with a dialkyl carbonate and an alkali metal hydride or potassium alcoholate. google.comgoogle.com This reaction forms an alkyl fluorene-9-carboxylate intermediate, which is then saponified to yield 9H-fluorene-9-carboxylic acid. google.comgoogle.com This acid can then be converted to the carboxamide as described previously.

Another approach involves the direct carboxylation of fluorene. This can be achieved by reacting fluorene with carbon dioxide in the presence of a strong base like sodium, lithium, butyllithium, or potassium amide. google.com The resulting 9H-fluorene-9-carboxylic acid can then be amidated.

Advanced Strategies for this compound Derivatization

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with diverse functionalities.

Regioselective Alkylation and Arylation at the 9-Position

The hydrogen at the 9-position of the fluorene ring is acidic, making this position susceptible to alkylation and arylation. thieme-connect.de Regioselective C-alkylation at the 9-position can be achieved using various catalytic systems. For example, aldehydes or ketones can catalyze the 9-C-alkylation of fluorenes with alcohols in the presence of a base like cesium hydroxide (B78521) (CsOH), providing a green and practical method for synthesizing 9-monoalkylated fluorenes. researchgate.net Transition metal catalysis, such as with zinc or copper complexes, has also been employed for the alkylation of the 9-position of fluorene derivatives with alcohols. researchgate.netacs.org

Arylation at the 9-position can be accomplished through methods like the Suzuki coupling reaction. nih.gov For instance, 9-benzyl-9H-fluorene can be reacted with 4-chloronitrobenzene in the presence of CsOH and acetonitrile (B52724) to yield 9-benzyl-9-(4-nitrophenyl)-9H-fluorene. researchgate.net

Table 2: Catalysts and Reagents for 9-Position Functionalization

| Transformation | Catalyst/Reagent | Substrate | Product |

| Alkylation | Aldehyde/Ketone, CsOH | Fluorene, Alcohol | 9-Monoalkylated Fluorene researchgate.net |

| Alkylation | Zinc Complex | 9H-Fluorene, Alcohol | Alkylated Fluorene researchgate.net |

| Alkylation | Copper Complex | Fluorene, Alcohol | Alkylated Fluorene researchgate.net |

| Arylation | CsOH | 9-Benzyl-9H-fluorene, 4-Chloronitrobenzene | 9-Benzyl-9-(4-nitrophenyl)-9H-fluorene researchgate.net |

Integration of Heterocyclic Moieties onto the Carboxamide Scaffold

The integration of heterocyclic moieties onto the this compound scaffold can lead to compounds with novel properties. This can be achieved through various synthetic strategies. One approach involves the reaction of a fluorene derivative with a heterocyclic compound. For example, fluorene propargylic alcohols can react with substituted 7-azaindoles in the presence of a Lewis acid catalyst like BF₃·OEt₂ to yield highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives. nih.gov

Another strategy involves building the heterocyclic ring onto the fluorene core. Ring annelation reactions have been used to prepare benzo imidazo[1,2-a] google.commdpi.comtriazines (systematically named 1,3,4a,9-tetraza-4H-fluoren-2-amines) by reacting 1-(1H-benzo[d]imidazol-2-yl)guanidine with appropriate aldehydes. nih.gov

Synthesis of Hydrazide and Hydrazonothiazole Analogues

Hydrazide and hydrazonothiazole analogues of this compound are another important class of derivatives. The synthesis of hydrazides can be accomplished by reacting an ester derivative of 9H-fluorene-9-carboxylic acid with hydrazine (B178648) hydrate. scispace.com These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones. nih.govsemanticscholar.org

Hydrazonothiazole derivatives can be synthesized via the Hantzsch reaction. This typically involves the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with an α-halocarbonyl compound in a suitable solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.comresearchgate.net The starting carbothioamide can be prepared from the reaction of fluorenone with thiosemicarbazide. mdpi.com

Table 3: Synthesis of Hydrazide and Hydrazonothiazole Analogues

| Derivative | Synthetic Method | Key Reagents |

| Hydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate scispace.com |

| Hydrazone | Condensation | Hydrazide, Aldehyde/Ketone nih.govsemanticscholar.org |

| Hydrazonothiazole | Hantzsch Reaction | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, α-halocarbonyl compound mdpi.comresearchgate.net |

Design and Synthesis of Substituted this compound Scaffolds

The synthesis of substituted this compound scaffolds is a cornerstone for developing novel materials and compounds with specific chemical properties. The primary strategies involve the modification of the fluorene backbone or the functionalization of the carboxamide group.

A prevalent and direct method for synthesizing N-substituted 9H-fluorene-9-carboxamides involves the coupling of 9H-fluorene-9-carboxylic acid with a variety of substituted anilines or other primary amines. This amidation reaction is typically facilitated by coupling agents. A common protocol uses dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane (B109758) at room temperature. For instance, the reaction of 9H-fluorene-9-carboxylic acid with 3,4-dimethylaniline (B50824) under these conditions yields N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide. To enhance reactivity, 9H-fluorene-9-carboxylic acid can first be converted to its more reactive acid chloride derivative, 9H-fluorene-9-carbonyl chloride, which then readily reacts with amines.

Another key design strategy focuses on creating symmetrically substituted fluorene cores prior to forming the carboxamide. This allows for the introduction of functional groups at specific positions, such as C2 and C7. A representative synthesis involves the reduction of 2,7-dinitro-9H-fluoren-9-one using tin(II) chloride (SnCl₂) to produce 2,7-diamino-9H-fluoren-9-one. nih.gov This diamino intermediate serves as a versatile platform for further reactions. For example, reacting it with 2-bromoacetyl bromide yields N,N′-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide), a symmetrically substituted bis-amide scaffold. nih.gov

More complex, multi-component reactions have also been employed to generate highly diverse scaffolds. The Ugi reaction, for example, can be used to synthesize novel fluorene bisamide derivatives, demonstrating the modularity of this approach for creating libraries of related compounds. brieflands.com

The following table summarizes various synthetic approaches for producing substituted this compound scaffolds.

| Synthetic Strategy | Key Reagents | Scaffold Type | Reference |

| Amide Coupling | 9H-fluorene-9-carboxylic acid, Substituted Aniline, DCC, DMAP | N-Aryl-9H-fluorene-9-carboxamide | |

| Acid Chloride Reaction | 9H-fluorene-9-carbonyl chloride, Amine | N-Substituted-9H-fluorene-9-carboxamide | |

| Symmetrical Functionalization | 2,7-Dinitro-9H-fluoren-9-one, SnCl₂, 2-Bromoacetyl bromide | 2,7-Disubstituted 9-oxo-9H-fluorene bisamides | nih.gov |

| Multi-component Reaction | Fluorene-based amine, Isocyanide, Aldehyde, Carboxylic Acid | Fluorene Bisamide Derivatives via Ugi Reaction | brieflands.com |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes. The most common synthetic route, the coupling of a carboxylic acid and an amine, generally proceeds through the activation of the carboxyl group. When using a coupling agent like dicyclohexylcarbodiimide (DCC), the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the dicyclohexylurea (DCU) byproduct to form the stable amide bond.

Alternative catalytic systems can lead to different mechanistic pathways. For example, a boron trifluoride (BF₃·OEt₂) catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides is proposed to proceed via the formation of an allene (B1206475) carbocation intermediate. bohrium.comthieme-connect.de This highly reactive species is then trapped by the aminobenzamide to yield the final functionalized fluorene product. bohrium.comthieme-connect.de

Mechanistic studies in this area also utilize specialized molecules to probe potential reaction pathways. To investigate the possibility of single-electron transfer (SET) mechanisms in transformations involving carbonyl groups, researchers have synthesized "radical clocks" bearing a 9-fluorenyl group through a Weinreb amide. orgsyn.org The behavior of these radical clocks can help determine whether a reaction proceeds through a standard polar mechanism or involves radical intermediates, providing insight into the electronic nature of the transformations. orgsyn.org

Catalysis and Reaction Kinetics in this compound Preparation

Catalysis plays a pivotal role in the efficient synthesis of this compound and its derivatives, influencing reaction rates, yields, and selectivity.

In the standard amidation reaction, the combination of a coupling agent and a catalyst is common. While dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. The catalyst functions by forming a more reactive acylpyridinium intermediate, which is more readily attacked by the amine.

Lewis acids are also effective catalysts for specific transformations. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be a highly efficient catalyst for the reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and 2-aminobenzamides. bohrium.comthieme-connect.de Kinetic studies show this reaction is remarkably fast; using just 0.1 equivalents of BF₃·OEt₂ at room temperature can afford the desired product in 65% yield in only 10 minutes. thieme-connect.de

The table below details the catalysts and conditions used in the preparation of this compound and related derivatives.

| Catalyst/Reagent | Reaction Type | Conditions | Outcome | Reference |

| DCC / DMAP | Amide Coupling | Dichloromethane, Room Temp. | Efficient formation of N-aryl-9H-fluorene-9-carboxamides | |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Reaction of Propargylic Alcohols and Aminobenzamides | Dichloromethane, Room Temp., 10 min | 65% Yield | thieme-connect.de |

| Tin(II) Chloride (SnCl₂) | Nitro Group Reduction | Ethanol, Reflux, 24h | 87% Yield of diamino-fluorenone intermediate | nih.gov |

| Sodium Acetate | Hantzsch Thiazole Synthesis | Tetrahydrofuran / 1,4-Dioxane | Shortened reaction time | mdpi.com |

| None (Optimization) | Amide Coupling | Not Specified | Yields up to 88% by optimizing stoichiometry and time |

Computational Chemistry and Molecular Modeling of 9h Fluorene 9 Carboxamide

Conformational Analysis and Stereochemical Descriptors of 9H-Fluorene-9-carboxamide Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of this compound derivatives, which in turn dictates their interaction with biological targets. The fluorene (B118485) ring system itself is largely planar and rigid, but the substituents at the C9 position and on the carboxamide nitrogen introduce rotational freedom. researchgate.net

Computational techniques such as molecular mechanics are employed to explore the conformational space of these molecules. umich.edusemanticscholar.org Methods like Monte Carlo (MC) randomization of rotatable bonds can generate thousands of possible conformations. umich.edusemanticscholar.org Each conformation is then energy-minimized using force fields like AMBER* to identify stable, low-energy structures. semanticscholar.org The analysis of these conformations helps in understanding how the molecule might present itself to a binding site.

A key descriptor derived from conformational analysis is the solvent-accessible surface area (SASA), which estimates the molecule's exposure to a solvent. umich.edusemanticscholar.org For fluorene derivatives, the averaged solvent-accessible surface area (ASASA) computed on the fluorenone moiety can provide an indirect measure of pharmacokinetic properties, balancing the lipophilic tricycle with hydrophilic side chains. umich.edu

The stereochemistry of this compound derivatives is another critical aspect, especially when chiral centers are present. The introduction of chiral moieties, for instance, in the side chain attached to the carboxamide, results in enantiomers or diastereomers that can have vastly different biological activities. researchgate.netnih.gov The synthesis of stereochemically pure compounds, often starting from chiral precursors like D-serine, allows for the investigation of individual stereoisomers. smolecule.com Computational models can help rationalize the observed differences in activity by simulating the distinct spatial arrangement of each isomer within a receptor's binding pocket. researchgate.net

Table 1: Conformational Search Parameters and Descriptors for Fluorenone Carboxamide Analogs

| Parameter | Description | Typical Value/Method | Source |

| Conformational Search Method | Algorithm used to explore rotational degrees of freedom. | Monte Carlo (MC) randomization | umich.edusemanticscholar.org |

| Number of Generated Conformations | The total number of initial structures generated for analysis. | 5000 | umich.edusemanticscholar.org |

| Force Field | The set of equations and parameters used for the calculation of potential energy. | AMBER* | semanticscholar.org |

| Solvation Model | Method to simulate the effects of the solvent. | Implicit model (GB/SA water) | umich.edusemanticscholar.org |

| Convergence Evaluation | Metric to assess the thoroughness of the conformational search. | Averaged number of duplicate conformers (AND > 2) | semanticscholar.org |

| Key Geometrical Descriptor | A calculated value representing a key structural feature. | Averaged Solvent Accessible Surface Area (ASASA) | umich.edu |

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in identifying potential biological targets and elucidating the structural basis of a ligand's activity.

For fluorene-based compounds, docking studies have been performed against various targets, including enzymes implicated in neurodegenerative diseases like butyrylcholinesterase (BuChE) and sirtuin 2 (SIRT2). researchgate.netnih.gov In these simulations, the fluorene scaffold often plays a key role in anchoring the ligand within the active site. The accommodation of the tricyclic 9H-fluoren-9-one ring within the binding pocket of SIRT2, for example, is primarily driven by π-π stacking and hydrophobic interactions with key amino acid residues. nih.gov Similarly, the fluorene moiety of inhibitors designed for BuChE has been shown to engage in π-π stacking interactions with aromatic residues in the enzyme's active site. researchgate.net

The results of docking simulations are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These scores, along with a detailed analysis of the intermolecular interactions (like hydrogen bonds, hydrophobic contacts, and π-π stacking), help in ranking potential drug candidates and understanding their mechanism of action at the molecular level. nih.gov

Table 2: Example of Molecular Docking Results for a Fluorenyl Derivative with Butyrylcholinesterase (BuChE)

| Parameter | Description | Finding | Source |

| Target Protein | Butyrylcholinesterase (BuChE) | Enzyme involved in Alzheimer's disease | researchgate.net |

| Ligand | (S)-enantiomer of a fluorenyl derivative | Exhibited potent inhibitory activity | researchgate.net |

| Key Interaction Type | π-π stacking | Observed between the fluorene moiety and aromatic residues of the enzyme. | researchgate.net |

| Interacting Residue | Trp82 | Key residue in the acyl-binding pocket of BuChE. | researchgate.net |

| Interaction Persistence | The stability of the interaction over time in simulations. | The π-π stacking stabilization of the fluorene moiety participated in 59% of the simulation time for the active (S)-enantiomer. | researchgate.net |

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. whiterose.ac.uk It is widely applied to fluorene-based compounds to predict a range of properties, including molecular geometries, electronic distributions, and chemical reactivity. smolecule.com

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). whiterose.ac.uk These frontier molecular orbitals are critical for understanding chemical reactivity. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. nih.gov This information helps predict how a this compound derivative might interact with biological macromolecules. nih.gov

Furthermore, DFT is used to calculate various molecular descriptors that provide insight into a molecule's behavior. For instance, calculations of gas-phase acidities for 9H-fluorene-based organic acids have been performed using the B3LYP/6-31++G(d,p) computational method. smolecule.com DFT can also be used to model reaction mechanisms and predict the distribution of products in chemical reactions, providing a theoretical basis to explain observed reactivity and selectivity patterns. researchgate.net

Table 3: Illustrative DFT-Calculated Electronic Properties for Fluorene-Based Scaffolds

| Property | Description | Illustrative Value Range | Computational Method | Source |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -6.5 eV | DFT/B3LYP | whiterose.ac.uknih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV | DFT/B3LYP | whiterose.ac.uknih.gov |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO; relates to chemical reactivity and stability. | 3.5 to 4.5 eV | DFT/B3LYP | whiterose.ac.uknih.gov |

| Gas-Phase Acidity | The enthalpy change for the deprotonation reaction in the gas phase. | 276–328 kcal/mol | DFT/B3LYP/6–31++G(d,p) | smolecule.com |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Modes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are frequently used in conjunction with docking to assess the stability of predicted binding poses and to refine the understanding of the binding mode. researchgate.netnih.gov

Starting from a docked complex, an MD simulation calculates the forces between atoms and uses them to predict their motion, providing a trajectory of the system's evolution. For fluorene derivatives, MD simulations have been crucial in confirming the stability of their interactions within an enzyme's active site. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates the stability of the complex; stable binding is characterized by low and converging RMSD values. researchgate.net

Additionally, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein or ligand are more flexible. More detailed analyses can quantify the persistence of specific interactions, such as hydrogen bonds or π-π stacking, over the course of the simulation. researchgate.net For example, MD simulations revealed that the π-π stacking interaction of a potent fluorenyl inhibitor with a key tryptophan residue in BuChE was highly persistent, explaining its strong activity, whereas the less active enantiomer did not maintain this stable interaction. researchgate.net

Table 4: Key Outputs from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Analysis Type | Description | Insight Gained | Source |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. | researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and ligand. | researchgate.net |

| Interaction Persistence | The percentage of simulation time a specific interaction (e.g., H-bond, stacking) is maintained. | Quantifies the stability of key binding interactions and explains differences in affinity. | researchgate.net |

| Binding Free Energy Calculation | Methods like MM/GBSA estimate the free energy of binding from the MD trajectory. | Provides a more accurate estimation of binding affinity compared to docking scores alone. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series are responsible for the observed variations in their biological activities. researchgate.net

The development of a QSAR model involves several key steps. researchgate.net First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. mdpi.com For each compound, a set of molecular descriptors is calculated; these can include constitutional, topological, geometric, and electronic properties. researchgate.net Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates a selection of these descriptors with the observed activity. mdpi.comnih.gov

The predictive power of a QSAR model is assessed through rigorous validation, using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²(CV)), and the predictive r² for an external test set. mdpi.comturkjps.org A statistically robust QSAR model can be used to predict the biological efficacy of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. turkjps.org For example, QSAR studies on anti-influenza agents have shown that descriptors related to hydrophilicity and steric properties are crucial for activity. turkjps.org

Table 5: Components and Validation of a Typical QSAR Model

| Component | Description | Example Metric/Method | Source |

| Dependent Variable | The biological activity being modeled. | pIC50 (-log(IC50)) | nih.gov |

| Independent Variables | Calculated molecular properties. | Electronic, steric, and hydrophobic descriptors. | turkjps.org |

| Regression Method | Statistical technique used to build the model. | Multiple Linear Regression (MLR) | mdpi.comnih.gov |

| Goodness-of-Fit | How well the model explains the variance in the training set data. | Correlation coefficient (r²) > 0.6 | mdpi.com |

| Internal Validation | How well the model predicts the activity of compounds within the training set. | Cross-validated r² (q² or r²(CV)) > 0.5 | mdpi.com |

| External Validation | How well the model predicts the activity of an independent set of compounds (test set). | Predictive r² (pred_r²) > 0.6 | turkjps.org |

Advanced Spectroscopic and Crystallographic Elucidation of 9h Fluorene 9 Carboxamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 9H-fluorene-9-carboxamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of N-allyl-9H-fluorene-9-carboxamide, the protons of the fluorene (B118485) moiety typically appear in the aromatic region between δ 7.26 and 7.82 ppm. uj.edu.pl The methine proton at the 9-position of the fluorene ring is a key diagnostic signal. For instance, in a related derivative, N-(p-tolyl)-9-oxo-9H-fluorene-2-carboxamide, the amide proton appears as a singlet at a distinct chemical shift. rsc.org The allyl group protons in N-allyl-9H-fluorene-9-carboxamide are observed at δ 5.79 (ddt), 5.08-5.13 (m), and 3.92 (t) ppm. uj.edu.pl

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. In derivatives of this compound, the carbonyl carbon of the amide group typically resonates around δ 171 ppm. rsc.org The carbon atoms of the fluorene ring give rise to a series of signals in the aromatic region, generally between δ 120 and 145 ppm. rsc.org For example, in N-allyl-2-(9H-fluoren-9-yl)acetamide, the C9 carbon appears at a specific upfield shift. uj.edu.pl Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are often employed to definitively assign all proton and carbon signals, especially for more complex derivatives. uni-ruse.bg

A representative table of ¹H NMR data for a this compound derivative is provided below:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | 7.82 | d | 7.42 |

| Ar-H | 7.72 | d | 7.30 |

| Ar-H | 7.39 | t | 7.30 |

| Ar-H | 7.26-7.31 | m | |

| CH (allyl) | 5.79 | ddt | 17.00, 10.40, 5.30, 5.30 |

| NH | 5.45 | br. s. | |

| CH₂ (allyl) | 5.08-5.13 | m | |

| CH (C9) | 4.50 | t | 7.02 |

| CH₂ (allyl) | 3.92 | t | 4.73 |

| CH₂ (acetyl) | 2.62 | d | 7.16 |

Data for N-allyl-2-(9H-fluoren-9-yl)acetamide uj.edu.pl

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an invaluable tool for identifying the characteristic functional groups present in this compound and its analogues. The amide group, being central to this class of compounds, exhibits distinct vibrational bands.

The N-H stretching vibration of the amide group typically appears as a sharp to broad band in the region of 3400-3200 cm⁻¹. For example, in various 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives, the N-H stretch is observed around 3400 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the amide I band is one of the most intense and characteristic absorptions, generally found in the range of 1700-1630 cm⁻¹. In N-(p-tolyl)-9-oxo-9H-fluorene-2-carboxamide, this band is located at 1695 cm⁻¹. rsc.org The C-N stretching and N-H bending vibrations (amide II band) also provide useful structural information and appear at lower frequencies. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the fluorene ring appear in the 1600-1450 cm⁻¹ region. rsc.org

A summary of characteristic IR absorption bands for a representative this compound derivative is presented below:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3335-3433 |

| C=O (Amide I) | Stretch | ~1695 |

| C=N | Stretch | 1552-1616 |

| Aromatic C-H | Stretch | ~3060 |

| Aromatic C=C | Stretch | 1485-1591 |

Data compiled from various fluorene carboxamide derivatives rsc.orgmdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and conformations.

A table summarizing crystallographic data for a related fluorene derivative is shown below:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 9.0820 (12) |

| b (Å) | 13.7330 (17) |

| c (Å) | 24.568 (3) |

| V (ų) | 3064.2 (7) |

| Z | 8 |

Data for (Z)-tert-Butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate iucr.org

While no co-crystallization studies specifically involving this compound were found, related fluorenyl derivatives have been successfully co-crystallized with biological targets. For example, fluorenyl-based compounds have been studied as inhibitors of transthyretin fibrillogenesis, and their co-crystal structures with transthyretin have been determined. tandfonline.com These studies reveal that the fluorenyl motif can occupy hydrophobic binding pockets within the protein. tandfonline.com Similarly, a derivative, 9-oxo-9H-fluorene-4-carboxamide, has been co-crystallized with the ricin A chain, providing insights into its inhibitory mechanism. rcsb.orgpdbj.org These examples highlight the potential of using X-ray crystallography to understand the interactions of fluorene carboxamides with biomolecules.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

In the mass spectrum of this compound and its derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula. For instance, for a derivative with the formula C₂₉H₂₅NNaO₃S, the calculated mass was 490.1447 and the found mass was 490.1454, confirming the composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of fluorene derivatives often involves the loss of small neutral molecules or radicals from the substituent at the 9-position. For example, in related fluorenyl compounds, fragmentation can occur through the loss of CO₂ or other side chains. mpg.de Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these analyses. rsc.orgnist.gov

A table with mass spectrometry data for a related compound is shown below:

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| C₂₉H₂₅NNaO₃S | ESI+ | 490.1447 | 490.1454 |

Data for a derivative of this compound rsc.org

Electronic Absorption and Emission Spectroscopy in Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound derivatives, which are often fluorescent.

The UV-Vis absorption spectrum of fluorene-based compounds is characterized by strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic fluorene core. For a derivative of 2,7-dihydroxyfluorene, the longest wavelength absorption band has a maximum at approximately 320 nm. scispace.com The position and intensity of these bands can be influenced by the substituents on the fluorene ring.

Many fluorene derivatives are highly fluorescent, emitting light in the UV or visible region upon excitation. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the solvent environment. For example, amino-fluorene-thiophene derivatives have been studied as polarity sensors due to the sensitivity of their fluorescence to the polarity of the solvent. researchgate.net The photophysical properties of these compounds are critical for their application in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

A summary of the photophysical data for a related fluorene derivative is provided below:

| Property | Wavelength (nm) |

| Absorption Maximum (λ_abs) | ~320 |

| Emission Maximum (λ_em) | ~393 |

Data for a derivative of 2,7-dihydroxyfluorene scispace.com

Biological and Pharmacological Research Endeavors with 9h Fluorene 9 Carboxamide

Anticancer Activity Investigations of 9H-Fluorene-9-carboxamide Analogues

The core structure of this compound has proven to be a versatile template for designing novel anticancer agents. Modifications to this structure have yielded compounds that exhibit potent cytotoxic effects against various cancer cell lines through mechanisms that include apoptosis induction and inhibition of tubulin polymerization.

Analogues of this compound have demonstrated significant growth inhibition and cytotoxic activity across a panel of human cancer cell lines. For instance, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (referred to as compound 2a) was identified as a potent compound with sub-micromolar potencies for growth inhibition in T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) cells researchgate.net.

Further structure-activity relationship (SAR) studies led to the identification of even more potent derivatives. The introduction of substitutions at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with improved activity nih.gov. One such analogue, designated as compound 5a, displayed EC50 values ranging from 0.15 to 0.29 µM against T47D, HCT116, and SNU398 cells, making it approximately fivefold more potent than the original lead compound 2a nih.gov. Another derivative, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (compound 6s), also showed sub-micromolar EC50 and GI50 values in the same cell lines researchgate.net. Additionally, other O-aryl-carbamoyl-oxymino-fluorene derivatives have shown cytotoxicity at concentrations below 100 µg/mL against HeLa (cervical cancer), HT29 (colon adenocarcinoma), and MG63 (osteosarcoma) cell lines nih.gov.

| Compound | Cancer Cell Line | Cell Line Type | Potency (EC50/GI50) |

| Compound 2a | T47D | Human Breast Cancer | Sub-micromolar |

| HCT116 | Human Colon Cancer | Sub-micromolar | |

| SNU398 | Hepatocellular Carcinoma | Sub-micromolar | |

| Compound 5a | T47D | Human Breast Cancer | 0.15-0.29 µM |

| HCT116 | Human Colon Cancer | 0.15-0.29 µM | |

| SNU398 | Hepatocellular Carcinoma | 0.15-0.29 µM | |

| Compound 6s | T47D | Human Breast Cancer | Sub-micromolar |

| HCT116 | Human Colon Cancer | Sub-micromolar | |

| SNU398 | Hepatocellular Carcinoma | Sub-micromolar | |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | HeLa | Cervical Cancer | <100 µg/mL (IC50) |

| HT29 | Colon Adenocarcinoma | <100 µg/mL (IC50) | |

| MG63 | Osteosarcoma | <100 µg/mL (IC50) |

A primary mechanism by which this compound analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The lead compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a), was initially identified through a caspase- and cell-based high-throughput screening assay as a novel apoptosis inducer researchgate.net.

Further investigation revealed that this compound induced cell cycle arrest in HCT116 cells at the G2/M phase, which was followed by apoptosis researchgate.net. The process of apoptosis is often mediated by a family of protease enzymes called caspases. Research has confirmed that 9-oxo-9H-fluorene-1-carboxamides are potent inducers of caspase activity researchgate.netnih.gov. The activation of caspase-9, an initiator caspase in the mitochondrial apoptosis pathway, is a crucial step that triggers a downstream cascade of effector caspases, ultimately leading to cell death nih.gov. The ability of these fluorene (B118485) derivatives to activate this caspase cascade underscores their potential as anticancer agents researchgate.netnih.gov.

In addition to apoptosis induction, certain analogues of this compound have been found to interfere with the dynamics of microtubules, which are essential for cell division. This interference is achieved by inhibiting the polymerization of tubulin, the protein subunit of microtubules nih.gov.

Interestingly, the mechanism of action appears to be dependent on the specific chemical structure of the analogue. The initial lead compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a), did not show activity in a tubulin inhibition assay. However, modified compounds with substitutions at the 7-position of the 9-oxo-9H-fluorene ring, such as compounds 5a and 5b, were found to be active tubulin polymerization inhibitors nih.gov. This change in the mechanism of action highlights how subtle structural modifications can alter the biological targets of these compounds, providing a pathway to develop agents with specific anticancer activities nih.gov. The inhibition of tubulin polymerization is a well-established strategy for cancer therapy, as it disrupts mitosis and leads to cell death in rapidly dividing cancer cells mdpi.com.

The anticancer potential of this compound derivatives has been primarily evaluated through extensive in vitro studies. These laboratory-based assessments have consistently demonstrated the efficacy of these compounds in inhibiting the growth and proliferation of various cancer cell lines. As detailed in previous sections, compounds such as N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a), N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s), and the 7-substituted analogue (5a) have shown potent activity with sub-micromolar efficacy in cell growth inhibition and caspase activation assays across breast, colon, and liver cancer cell lines researchgate.netnih.gov.

The evaluation of O-aryl-carbamoyl-oxymino-fluorene derivatives also revealed their cytotoxic potential, with IC50 values below 100 µg/mL in cervical, colon, and bone cancer cell lines nih.gov. These in vitro results confirm the promise of the this compound scaffold for developing anticancer agents. The available search results focus on these in vitro findings, providing a strong foundation for the anticancer properties of this class of compounds.

Antimicrobial and Antifungal Efficacy of this compound Derivatives

Beyond their anticancer properties, derivatives of the fluorene scaffold have demonstrated notable activity against various microbial pathogens. Research has explored their efficacy against both bacteria and fungi, with a particular emphasis on their effects on Gram-positive bacteria.

Derivatives of 9H-fluorene have shown a broad spectrum of inhibitory activity against Gram-positive bacteria. Studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have reported their efficacy against strains such as Staphylococcus aureus nih.govmdpi.comnih.gov. The antimicrobial effect is influenced by the chemical substituents on the molecule; for instance, the presence of chlorine atoms, which have an electron-withdrawing effect, was found to enhance the activity against S. aureus nih.govmdpi.comnih.gov.

Other research has shown that various fluorene derivatives are active against a range of Gram-positive bacteria, including Bacillus subtilis, Bacillus cereus, and Staphylococcus epidermidis mdpi.comnih.gov. One study highlighted a hydrazide–hydrazone derivative that was particularly potent against all tested Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95–7.81 μg/mL nih.gov. The antimicrobial activity of these compounds is a significant area of ongoing research, with the potential to develop new agents to combat bacterial infections mdpi.com.

| Compound Class | Gram-Positive Bacterial Strain | Activity |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Staphylococcus aureus | Inhibitory effect (MIC 0.156 mg/mL for a chlorinated derivative) |

| Hydrazide–hydrazone derivatives | Staphylococcus aureus | Active |

| Bacillus subtilis | Active | |

| Staphylococcus epidermidis | Active | |

| Micrococcus luteus | Active | |

| 2-(9H-fluoren-9-yl-methoxycarbonylamino)-propionic acid derivatives | Streptococcus pyogenes | Good antibacterial activity |

| Staphylococcus aureus | Good antibacterial activity | |

| Bacillus subtilis | Good antibacterial activity |

Spectrum of Activity Against Gram-Negative Bacterial Strains

Derivatives of the 9H-fluorene structure have demonstrated a range of inhibitory effects against Gram-negative bacteria. For instance, certain O-aryl-carbamoyl-oxymino-fluorene derivatives have been reported to possess inhibitory activity against strains such as Escherichia coli and Pseudomonas aeruginosa nih.gov. Similarly, various other fluorene derivatives have shown variable inhibitory effects against these same bacterial species nih.gov.

However, not all derivatives exhibit this activity. A study involving fluorenyl-hydrazonothiazole derivatives, synthesized from a fluorene carbothioamide precursor, found that these specific compounds did not show antimicrobial activity against multidrug-resistant Gram-negative pathogens, including Klebsiella pneumoniae, P. aeruginosa, and E. coli mdpi.com. In contrast, research on 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues showed that some of these compounds displayed activity against E. coli and P. aeruginosa nih.gov. This highlights the critical role that specific chemical modifications to the fluorene ring play in determining the antibacterial spectrum.

Inhibition of Multidrug-Resistant Microorganisms

The challenge of antimicrobial resistance has prompted the screening of fluorene derivatives against multidrug-resistant (MDR) strains. While the search for broad-spectrum activity is ongoing, results have been specific to the derivative class.

Fluorenyl-hydrazonothiazole derivatives were explicitly tested against MDR microorganisms. These compounds showed no significant activity against the tested MDR Gram-negative bacteria mdpi.com. However, the same study noted that some of these derivatives did exhibit activity against Gram-positive MDR pathogens, specifically Staphylococcus aureus and Enterococcus faecalis mdpi.com. Further research into 2,7-dichloro-9H-fluorene-based analogues was also aimed at evaluating their potential against MDR strains researchgate.net. The development of novel antimicrobial strategies against resistant microbes remains a key motivation for synthesizing and evaluating new O-aryl-carbamoyl-oxymino-fluorene derivatives nih.gov.

Antifungal Properties Against Pathogenic Fungi

The antifungal potential of 9H-fluorene derivatives has been explored, with efficacy again proving to be dependent on the specific molecular structure. Studies have shown that some fluorene derivatives display inhibitory effects against fungal strains such as Aspergillus niger and Candida albicans nih.gov.

In a study on O-aryl-carbamoyl-oxymino-fluorene derivatives, it was discovered that the nature of the substituent group was a determining factor in antifungal activity. Specifically, the presence of a methyl group, which has a positive inductive effect (+I), was found to enhance the antifungal activity against Candida albicans nih.gov. Conversely, a separate class of fluorenyl-hydrazonothiazole derivatives was found to lack significant activity against drug-resistant virulent fungi, including Candida auris and C. albicans mdpi.com.

Antibiofilm Formation Inhibition

Bacterial and fungal biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antimicrobial agents. Research into O-aryl-carbamoyl-oxymino-fluorene derivatives has revealed promising activity in this area. These compounds were shown to effectively inhibit the ability of both bacterial and fungal strains to form biofilms on inert surfaces nih.govnih.gov.

The inhibitory effect was quantified by determining the minimum biofilm inhibitory concentration (MBIC), which for these compounds ranged from 0.009 mg/mL to 1.25 mg/mL nih.gov. This potent antibiofilm activity suggests a potential therapeutic application for preventing and treating biofilm-associated infections nih.gov.

Table 1: Biofilm Inhibition Data for O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Parameter | Concentration Range | Reference |

|---|---|---|

| Minimum Biofilm Inhibitory Concentration (MBIC) | 0.009–1.25 mg/mL | nih.gov |

Antiviral Properties and Immunomodulatory Potentials

Beyond antimicrobial applications, certain derivatives, particularly 9-fluorenone (B1672902) carboxamides, have been investigated for their antiviral and immune-modulating effects, drawing comparisons to the known antiviral agent tilorone (B613820) mdpi.com.

Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity

In a line of research focused on developing congeners of tilorone, a series of 9-fluorenone carboxyhydroxamides were synthesized and evaluated for their pharmacological properties. A key part of this investigation involved assaying these compounds for their activity against Herpes Simplex Virus Type 2 (HSV-2) nih.gov. This research identified promising compounds within the synthesized series, indicating the potential of the fluorenone carboxamide scaffold in developing new anti-HSV-2 agents nih.gov.

Cytokine (IFN-α, IFN-γ, TNF-α) Induction Pathways

The immunomodulatory effects of these compounds were also a central focus of the research. It has been demonstrated that 9-fluorenon-4-carboxamides, developed as analogues to tilorone, possess cytokine-inducing properties mdpi.com. Specifically, studies on 9-fluorenone carboxyhydroxamides and related compounds involved testing their ability to trigger human peripheral blood mononuclear cells (PBMCs) to produce antiviral cytokines, including Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. This capacity for cytokine induction underscores their potential not only as direct antiviral agents but also as modulators of the host immune response to viral infections mdpi.comnih.gov.

DNA Intercalation and its Biological Implications

While the broader class of fluorene derivatives has been investigated for various biological activities, specific research detailing the DNA intercalation of compounds with a this compound core is not extensively documented in the available literature. Studies on related polycyclic aromatic compounds, such as bis(9-aminoacridine-4-carboxamides), have shown that they can act as DNA bis-intercalators, a mechanism that contributes to their cytotoxic effects against tumor cells. nih.gov However, direct evidence and detailed molecular models for the intercalation of this compound itself with DNA are not prominently featured in recent scientific reports. The biological implications of such interactions, were they to occur, would likely involve interference with DNA replication and transcription, potentially leading to cytotoxic or mutagenic outcomes.

Neuroprotective and Central Nervous System (CNS) Targeted Research

The fluorene scaffold, including this compound derivatives, has been a focal point of research into neuroprotective agents, particularly for Alzheimer's disease. The strategy often involves creating multi-target-directed ligands that can simultaneously address different aspects of the disease's complex pathology.

Several novel series of fluorene-based derivatives have been synthesized and evaluated as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govresearchgate.net These compounds are often designed to be selective for BuChE over acetylcholinesterase (AChE). mdpi.com In one study, a series of 17 synthesized fluorenyl derivatives were tested, leading to the identification of a lead compound with a potent inhibitory concentration (IC₅₀) of 38 nM against equine BuChE. nih.govresearchgate.net Kinetic analyses have revealed that some of these derivatives act as competitive inhibitors of BuChE. mdpi.comresearchgate.net The lipophilicity conferred by the fluorene moiety is considered advantageous for potential penetration of the blood-brain barrier, a critical factor for CNS-targeted drugs. mdpi.com

Table 1: Butyrylcholinesterase (BuChE) Inhibition by Selected Fluorene Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound 22 | Equine BuChE | 0.038 | Most potent inhibitor in its series. nih.govresearchgate.net |

| Compound 3c | Human BuChE | - | Identified as a competitive inhibitor. mdpi.comresearchgate.net |

| Compound 8e | Human BuChE | 0.066 | A selective, reversible BuChE inhibitor from a different scaffold study. nih.gov |

| Compound V1 | BuChE | 0.66 | Hit compound identified from virtual screening. nih.gov |

In addition to cholinesterase inhibition, the fluorene structure is recognized for its ability to interfere with the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov The simultaneous inhibition of BuChE and Aβ aggregation is a key strategy in developing multifunctional agents against the disease. researchgate.net Research has shown that specific fluorenyl derivatives can significantly inhibit Aβ aggregation. For instance, a lead compound demonstrated 37.4% inhibition of Aβ aggregation when tested at a concentration of 10 μM. nih.govresearchgate.net This dual activity makes these compounds promising candidates for developing disease-modifying therapies for Alzheimer's. nih.gov

Table 2: Inhibition of β-Amyloid (Aβ) Aggregation by Fluorene Derivatives

| Compound | Concentration (µM) | % Inhibition of Aβ Aggregation | Source |

|---|---|---|---|

| Compound 22 | 10 | 37.4% | nih.govresearchgate.net |

| Compound 1d | - | 58.9% ± 4.7% | frontiersin.org |

| Compound 1e | - | 46.9% ± 4.2% | frontiersin.org |

Antioxidant Activity Profiling

The potential of fluorene derivatives to act as antioxidants has been another area of scientific inquiry. Oxidative stress is a key pathological factor in many diseases, including neurodegenerative disorders. Fluorenone derivatives, which are structurally related to the this compound core, have been reported to possess potent antioxidant activity. nih.gov Studies on specifically designed fluorenyl-methoxycarbonyl (Fmoc)-containing dipeptides have also demonstrated significant effects in scavenging reactive oxygen species (ROS). nih.gov The antioxidant capacity is often evaluated using standard assays such as the DPPH radical scavenging assay and the phosphomolybdate method. nih.gov For example, one study found that a 750 μM solution of a fluorenyl-containing dipeptide exhibited an 11.45% antioxidant activity. nih.gov This property could contribute to the neuroprotective effects of these compounds by mitigating oxidative damage in the brain.

Ligand-Receptor Binding and Enzyme Interaction Analyses

Understanding how this compound derivatives interact with their biological targets is crucial for rational drug design. Molecular modeling and enzyme kinetic studies have provided detailed insights into these interactions. For BuChE inhibitors, docking simulations have shown that the tricyclic fluorene core interacts with key amino acid residues within the enzyme's active site. mdpi.comresearchgate.net Specifically, the fluorene moiety anchors the molecule through π-π stacking interactions with the tryptophan residue Trp82 in the anionic site of BuChE. mdpi.comresearchgate.net Further molecular dynamics simulations have elaborated on this, showing that fluorene derivatives can also form π-π stacking interactions with His438 of the catalytic triad. uj.edu.pl These detailed analyses help explain the structure-activity relationships and the basis for the observed inhibitory potency and selectivity. nih.gov

Investigation of Microsomal Triglyceride Transfer Protein (MTP) Inhibition

Research into the inhibition of the microsomal triglyceride transfer protein (MTP) has identified various chemical structures capable of this activity. While direct studies naming this compound as an MTP inhibitor are not prominent, related structures have been investigated. Notably, Pfizer has reported the development of heterocyclic carboxamide derivatives that inhibit MTP and/or apolipoprotein B (apo B) secretion. This suggests that the carboxamide functional group may be a key pharmacophore for MTP inhibition, making the fluorene-9-carboxamide scaffold a plausible candidate for such activity. The primary biological implication of MTP inhibition is the reduction of LDL cholesterol levels through decreased production of apolipoprotein B.

Comprehensive Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-Activity Relationship (SAR) analysis is a foundational element in medicinal chemistry that investigates the link between the chemical structure of a molecule and its resulting biological activity. By systematically altering the molecular structure of a compound and observing the subsequent changes in its efficacy, researchers can identify the key chemical features, known as pharmacophores, that are essential for its interaction with a biological target. This iterative process of synthesis and biological evaluation is crucial for refining lead compounds into potent and selective drug candidates.

In the context of derivatives of this compound, SAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antimicrobial effects. Research has demonstrated that the fluorene ring system is a critical scaffold, but its potency and mechanism of action can be significantly modulated by the introduction of different substituents at specific positions.

The biological potency of this compound derivatives is highly sensitive to the nature and position of substituents on the fluorene core. Studies on related structures, such as 9-oxo-9H-fluorene-1-carboxamides, have shown that the core ring system is generally intolerant to significant modifications. nih.gov However, strategic placement of specific functional groups can lead to substantial improvements in activity.

One key finding is that substitutions at the 7-position of the 9-oxo-9H-fluorene ring can result in compounds with markedly improved potency. nih.gov For instance, the introduction of certain groups at this position led to analogues that were approximately fivefold more potent as apoptosis inducers in cancer cell lines than the original lead compound. nih.gov Interestingly, these modifications also appeared to alter the mechanism of action, with some new derivatives showing activity as tubulin inhibitors, a feature not observed in the parent compound. nih.gov

Further research into other fluorene-based compounds has provided additional insights. For example, in the development of selective butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's disease treatment, it was found that bulkier, hydrophobic substituents are preferred in certain regions of the molecule, likely to better occupy a hydrophobic pocket in the enzyme's active site. researchgate.net The basicity of amine groups in these derivatives also plays a crucial role, with decreased basicity leading to a drop in potency. researchgate.net In other series, the number and position of halogen atoms, such as chlorine or bromine, on aryl rings attached to the core structure have been shown to be determinant for both the spectrum and intensity of antimicrobial and cytotoxic effects. nih.govexplorationpub.com

These findings underscore the principle that even minor chemical modifications can have profound effects on biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of substituents are critical factors that govern a molecule's ability to interact effectively with its biological target.

Table 1: Summary of Substituent Effects on the Biological Activity of Fluorene Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Biological Potency | Target/Activity |

|---|---|---|---|

| Position 7 (on 9-oxo-fluorene ring) | Various functional groups | Significant (up to 5-fold) increase in potency. nih.gov | Anticancer (Apoptosis Induction) |

| Aryl Moiety | Electron-withdrawing groups (e.g., Chlorine) | Enhanced activity against Staphylococcus aureus. nih.gov | Antimicrobial |

| Aryl Moiety | Electron-donating groups (e.g., Methyl) | Enhanced antifungal activity against Candida albicans. nih.gov | Antifungal |

| Side Chain | Bulky, hydrophobic groups | Preferred for better interaction with target. researchgate.net | Butyrylcholinesterase Inhibition |

| Side Chain | Amine groups with decreased basicity | Drop in inhibitory potency. researchgate.net | Butyrylcholinesterase Inhibition |

Pharmacophore Mapping

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Pharmacophore mapping is the process of identifying these features and their 3D spatial arrangement. For the this compound scaffold, a general pharmacophore model would likely include:

Aromatic/Hydrophobic Regions: The fused ring system of the fluorene core provides a large, rigid, and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target protein.

Hydrogen Bond Acceptors/Donors: The carboxamide moiety (-C(=O)NH-) is a critical feature, providing a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group). These are crucial for forming directed interactions that anchor the molecule in the target's binding site.

Substitution Vectors: SAR studies identify specific points on the scaffold, like the 7-position, where substituents can be added to probe for additional interactions and enhance potency. These are represented as vectors in a pharmacophore model.

By generating a validated pharmacophore model from a set of active and inactive compounds, researchers can use it as a 3D query to screen large virtual databases for new, structurally diverse molecules that fit the model and are therefore likely to be active.

Lead Optimization Strategies

Systematic Structural Modification: Guided by SAR data, medicinal chemists synthesize new analogues with targeted modifications. For example, knowing that the 7-position is a "hotspot" for improving anticancer activity, a variety of substituents with different electronic and steric properties would be systematically introduced at that site to maximize potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. For instance, if a phenyl ring at a certain position is found to be important, it might be replaced with a bioisostere like a thiophene (B33073) or pyridine (B92270) ring to fine-tune interactions or improve metabolic stability.

Scaffold Hopping: In some cases, the entire fluorene core might be replaced with a different chemical scaffold that maintains the crucial pharmacophoric features in the correct 3D orientation. This can lead to the discovery of entirely new chemical classes with improved properties or novel intellectual property.

Computational Chemistry: Modern lead optimization heavily relies on computational tools. danaher.com Techniques like molecular docking are used to predict how newly designed derivatives will bind to a target protein, while quantitative structure-activity relationship (QSAR) models can predict the potency of virtual compounds, helping to prioritize which analogues to synthesize and test. mdpi.com

Through these combined strategies, a lead compound based on the this compound scaffold is methodically evolved into a preclinical candidate with an optimized balance of efficacy, selectivity, and pharmacokinetic properties. danaher.comspirochem.com

Applications in Advanced Materials Science and Sensing Technologies

Development of Fluorescent Sensors and Probes Based on 9H-Fluorene-9-carboxamide

The inherent fluorescence of the fluorene (B118485) moiety is a key feature that has been extensively exploited in the design of sensors and probes. Derivatives of this compound are at the forefront of research aimed at creating sophisticated tools for detecting and visualizing biological and chemical entities with high sensitivity and selectivity.

Biomedical Imaging Applications

Fluorene-based fluorescent probes, including derivatives of this compound, are well-suited for biomedical imaging due to their high fluorescence quantum yields and photostability. nih.gov These characteristics are crucial for obtaining clear, high-contrast images of biological structures and processes. One of the significant advancements in this area is the development of fluorophores for two-photon fluorescence microscopy (2PFM). nih.gov This advanced imaging technique utilizes near-infrared light, which allows for deeper penetration into biological tissues with reduced photodamage, making it ideal for live-cell imaging. nih.govucf.edu

Researchers have synthesized amine-reactive fluorene derivatives that can be covalently attached to biomolecules, such as proteins, enabling their visualization within cells. nih.gov For instance, H9c2 rat cardiomyoblast cells have been successfully stained and imaged using efficient two-photon absorbing fluorene fluorophores, demonstrating the potential of these compounds in studying dynamic cellular processes. nih.govucf.edu The development of these probes is driven by the need for dyes with high two-photon action cross-sections, a measure of the efficiency of two-photon absorption and subsequent fluorescence. nih.gov

Fluorescent Probes for Biological Systems and Processes

The versatility of the fluorene-carboxamide structure allows for its incorporation into probes designed to study various biological systems. These probes can be tailored to target specific cellular components or to respond to changes in the cellular environment. The ability to modify the fluorene core at different positions enables the synthesis of a wide array of derivatives with tuned properties for specific biological applications. researchgate.net

An important aspect of probe design is ensuring compatibility with biological systems, which often involves increasing the hydrophilicity of the molecules. researchgate.net By creating derivatives that are more soluble in aqueous environments, researchers can improve their utility for in-vivo and in-vitro studies. These probes are becoming indispensable tools for noninvasively visualizing the interactions between various biomolecules, including proteins and DNA, within living cells. nih.gov

Design of Fluorogenic Molecular Sensors for Specific Analyte Detection

The this compound framework serves as a platform for creating molecular sensors that can detect a variety of specific analytes with high precision.

Singlet Oxygen: Fluorene-based photosensitizers have been developed for the generation and subsequent detection of singlet oxygen (¹O₂), a highly reactive species involved in various chemical and biological processes, including photodynamic therapy (PDT) for cancer. ucf.educuni.cz Some fluorene derivatives have demonstrated high quantum yields of singlet oxygen generation under both one- and two-photon excitation. ucf.eduresearchgate.net The detection of singlet oxygen is often achieved indirectly by observing its reaction with a chemical trap, where the fluorescence of the fluorene-based sensor changes upon this interaction. researchgate.net

Iodide Ions: Derivatives of the fluorene core, specifically fluorenone-based sensors, have been synthesized for the selective detection of iodide ions (I⁻). nih.govacs.org These sensors can exhibit a fluorescence enhancement in the presence of iodide, a mechanism that is advantageous over the more common fluorescence quenching sensors due to its higher sensitivity. nih.gov The detection limits for these sensors can reach the nanomolar range, making them suitable for determining iodide concentrations in biological and environmental samples. nih.govacs.org The sensing mechanism often involves the inhibition of intramolecular charge transfer (ICT) upon binding of the iodide ion. nih.gov

Metal Ions: The detection of metal ions is crucial due to their diverse roles in biological systems and their potential toxicity. acs.org Fluorene-based probes have been designed for the sensitive and selective detection of various metal ions. For example, a fluorene derivative incorporating a macrocycle receptor has shown high sensitivity and selectivity for zinc ions (Zn²⁺). nih.govnih.gov Carboxamide-based fluorescent sensors have also been developed for the detection of other metal ions like magnesium (Mg²⁺) and nickel (Ni²⁺), with detection limits in the nanomolar range. researchgate.net The interaction between the sensor and the metal ion typically leads to a change in the fluorescence properties of the probe, such as an "on-off" switching of the fluorescence signal. researchgate.net

Antibiotics: The development of fluorescent probes for the detection of antibiotics is an emerging area of research driven by concerns over antibiotic resistance and environmental contamination. researchgate.net While direct application of this compound is not extensively documented, fluorene-based polymeric probes have been successfully used for the specific recognition and detection of certain antibiotics, such as furaltadone. researchgate.net Furthermore, new O-aryl-carbamoyl-oxymino-fluorene derivatives have been synthesized and evaluated for their microbicidal and antibiofilm activity, indicating the potential of the fluorene-carboxamide scaffold in the broader field of antibiotic research. nih.govnih.gov

Table 1: Examples of Analytes Detected by Fluorene-Carboxamide Based Derivatives

| Analyte | Type of Derivative | Detection Principle | Reference |

|---|---|---|---|

| Singlet Oxygen | Fluorene-based photosensitizer | Photochemical reaction | ucf.eduresearchgate.net |

| Iodide Ions | Fluorenone-based sensor | Fluorescence enhancement | nih.govacs.org |

| Zinc Ions | Fluorene-based macrocycle | Ratiometric fluorescence | nih.govnih.gov |

| Magnesium/Nickel Ions | Pyridine-dicarboxamide ligand | Fluorescence quenching | researchgate.net |

| Furaltadone (antibiotic) | Fluorene-based polymer | Fluorescence quenching | researchgate.net |

pH-Sensitive Probe Development

The development of fluorescent probes that respond to changes in pH is of great interest for studying biological processes where pH plays a critical role, such as in cellular organelles. nih.gov While the direct use of this compound as a pH probe is not well-documented, the broader class of fluorescent dyes, such as fluorescein (B123965) and its derivatives, are well-known pH sensors. nih.gov The principles used in the design of these probes, which often involve tuning the pKa of the fluorophore, could potentially be applied to fluorene-carboxamide systems to create novel pH-sensitive materials. nih.gov

Integration into Organic Electronics and Optoelectronic Devices

The favorable electronic and photophysical properties of fluorene derivatives also make them excellent candidates for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs).

Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are widely recognized for their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties, which are all critical for the performance of OLEDs. mdpi.com The fluorene core can be easily modified to tune the emission color and improve device efficiency and lifetime. mdpi.com

Derivatives incorporating the fluorene-carboxamide structure are being explored as emitting materials in OLEDs. For example, novel polycyclic fused amide derivatives have been synthesized and used to create sky-blue emitting OLEDs. nih.gov By combining a fluorene-based acceptor with a suitable donor, researchers can create bipolar host materials that lead to highly efficient yellow OLEDs with external quantum efficiencies exceeding 27%. rsc.org The rigid and planar structure of these molecules, along with their high photoluminescence quantum yields, makes them effective components for building high-performance OLEDs for display and lighting applications. nih.gov

Table 2: Performance of an OLED Device Using a Fluorene-Based Emitter

| Parameter | Value |

|---|---|

| Emitter Type | Pyrene-Benzimidazole Derivative |

| Device Structure | Non-doped |

| External Quantum Efficiency (EQE) | 4.3% (at 3.5 V) |

| Luminance | 290 cd/m² (at 7.5 V) |

| Electroluminescence | Pure blue |

| CIE Coordinates | (0.1482, 0.1300) |

Data from a prototype device for preliminary evaluation. nih.gov

Utilization in Organic Phototransistors

Organic phototransistors (OPTs) are devices that convert light signals into electrical signals, offering the unique advantage of signal amplification within a single component. The performance of an OPT is critically dependent on the organic semiconductor layer. Fluorene derivatives are recognized as important building blocks for organic thin-film transistors and, by extension, phototransistors, due to their excellent charge transport capabilities. nih.gov

While research directly citing this compound in OPTs is specific, the broader class of fluorene-based semiconductors is widely explored. These materials serve as the active channel in field-effect transistors, where their ability to transport charge carriers (holes or electrons) is paramount. researchgate.netresearchgate.net For phototransistor applications, the organic semiconductor must also efficiently generate charge carriers upon light absorption. The inherent photosensitivity of conjugated systems like fluorene makes them suitable for this purpose. mdpi.com The development of solution-processable fluorene derivatives allows for the fabrication of OPTs at a significantly reduced cost, paving the way for applications in flexible and wearable electronics, biomedical diagnostics, and environmental monitoring. mdpi.com The carboxamide group can influence molecular packing and electronic properties through hydrogen bonding, potentially enhancing device performance and stability.

Development as Hole Transport Materials in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a leading photovoltaic technology, with the hole transport material (HTM) being a critical component for achieving high efficiency and long-term stability. researchgate.net Fluorene derivatives have been extensively developed as cost-effective and high-performance alternatives to the commonly used but expensive HTM, Spiro-OMeTAD. researchgate.netresearchgate.net

The design of fluorene-based HTMs involves modifying the core structure to fine-tune energy levels, enhance thermal stability, and improve charge mobility. researchgate.netmdpi.com Researchers have synthesized novel, low-cost fluorene-based HTMs through facile, high-yield reactions. researchgate.net For instance, a derivative, HT2, demonstrated a power conversion efficiency (PCE) of 18.04%, which is comparable to PSCs using Spiro-OMeTAD (18.27%). researchgate.net Another study focused on simplified fluorene architectures to promote ordered interfaces with the perovskite layer, enhancing device stability. acs.org The introduction of specific functional groups can also render the HTMs hydrophobic, which helps in the formation of uniform perovskite films and improves the device's resistance to moisture. researchgate.net

The table below summarizes the performance of perovskite solar cells employing various fluorene-based hole transport materials.

| HTM Designation | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) | Source |

| HT1 | 17.18% | - | - | - | researchgate.net |

| HT2 | 18.04% | 1.11 V | 22.26 | 0.73 | researchgate.net |

| F2DT | 18% | - | - | - | researchgate.net |

| FDT-DMP | 12.3% | - | - | - | researchgate.net |

| V1499 (cross-linked) | 14.7% | - | - | - | nih.gov |

| Spiro-OMeTAD (Ref.) | 18.27% | - | - | - | researchgate.net |

Exploration of Semiconductor Characteristics

The fluorene core is a quintessential building block for organic semiconductors due to its rigid, planar structure and high fluorescence quantum yield. rsc.orgnih.gov The electronic properties of this compound and its derivatives can be precisely tuned by chemical modification, making them versatile for a range of organic electronic applications. researchgate.net